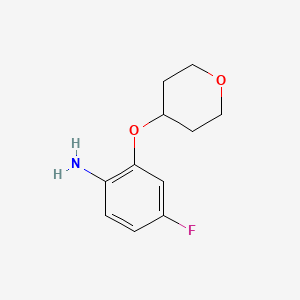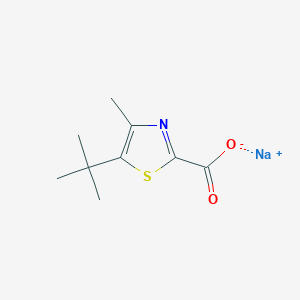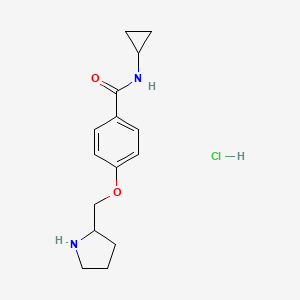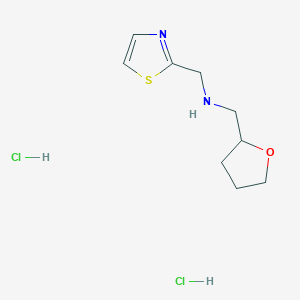
4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline
Vue d'ensemble
Description
“4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline” is a chemical compound with the molecular formula C11H14FNO2 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydro-2H-pyran-4-yloxy group attached to the 2-position of a fluorinated aniline .Applications De Recherche Scientifique
Molecular Docking and Kinase Inhibition
4-Fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline derivatives, as part of the 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and related compounds, have been studied in the context of docking and quantitative structure–activity relationship (QSAR) analysis. These studies focus on their role as c-Met kinase inhibitors, examining molecular features contributing to inhibitory activity. The research utilizes Comparative Molecular Similarity Analysis (CoMSIA) and multiple linear regression (MLR) with topological vectors to predict biological activities, particularly in terms of IC50 values (Caballero et al., 2011).
Synthesis and Biological Activities
Research has also been conducted on the synthesis of compounds related to this compound, examining their biological activities. This includes studies on the synthesis and HMG-CoA reductase inhibition of quinoline-based mevalonolactones, which incorporate similar structures (Zhao, Zhou, & Liu, 2009). Another research stream focuses on the design, synthesis, and antifungal activity of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives, demonstrating diverse levels of antifungal activities against tested fungi (Yuan et al., 2011).
Material Science and Mesomorphic Properties
In the field of material science, studies have been conducted on the synthesis of N-(4-Arylidene)-4′-(3,6-dihydro-4-methyl-2H-pyran-3-yloxy)anilines and related compounds that exhibit properties of smectic and nematic liquid crystals. These studies explore the impact of the pyran ring and the length of the aliphatic radical on the thermal stability of the mesophase (Murza, Tarasenko, & Safarov, 1991).
Antimicrobial Activity
Furthermore, research into the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which includes structures related to this compound, has shown significant antibacterial and antifungal activity against various microbial strains (Banoji et al., 2022).
Green Chemistry Applications
In green chemistry, a one-pot multicomponent synthesis method using silica nanoparticles as a catalyst has been developed for 4H-pyrans and polysubstituted aniline derivatives, showcasing the synthesis of environmentally benign compounds with biological, pharmacological, and optical applications (Banerjee et al., 2011).
Process Development in Pharmaceutical Chemistry
A key intermediate for TAK-779, a small-molecule nonpeptide CCR5 antagonist, which is 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, has been synthesized efficiently, demonstrating the compound's significance in pharmaceutical chemistry (Hashimoto et al., 2002).
Propriétés
IUPAC Name |
4-fluoro-2-(oxan-4-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPFIGSMGLFJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396964.png)
![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396967.png)
![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride](/img/structure/B1396968.png)
![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1396969.png)
![[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396970.png)


![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396973.png)
![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/structure/B1396976.png)

![[1-(2-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1396979.png)



